1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-Chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a synthetic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves multiple steps. The synthetic route typically includes:
Nucleophilic Substitution: Introduction of the chloro group into the quinoline ring.
Vilsmeier-Haack Formylation: Formylation of the quinoline derivative.
Claisen-Schmidt Condensation: Formation of the chalcone intermediate.
Cyclization: Formation of the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[5-(2-Chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the chloro group.
Condensation: Formation of hydrazones and hydrazides
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. Major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various hydrazone derivatives.
Scientific Research Applications
1-[5-(2-Chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: Development of anti-tubercular agents due to its activity against Mycobacterium tuberculosis.
Anti-Cancer Research: Evaluation of its potential as an anti-cancer agent, particularly against neuroblastoma and breast cancer cell lines.
Chemoproteomics: Use as a cysteine-reactive small-molecule fragment for ligandability studies.
Mechanism of Action
The mechanism of action of 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. In anti-tubercular activity, it is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall . In anti-cancer applications, it induces cell cycle arrest and upregulates cell cycle regulatory proteins .
Comparison with Similar Compounds
Similar compounds to 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one include:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A cysteine-reactive fragment used in chemoproteomics.
(E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide: A hydrazide derivative with anti-cancer activity.
The uniqueness of 1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one lies in its hybrid structure combining quinoline and pyrazole moieties, which contributes to its diverse biological activities.
Properties
Molecular Formula |
C21H18ClN3O2 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C21H18ClN3O2/c1-13(26)25-20(12-19(24-25)14-6-4-3-5-7-14)17-10-15-8-9-16(27-2)11-18(15)23-21(17)22/h3-11,20H,12H2,1-2H3 |
InChI Key |
ZIVCLQILTQZZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.